

An In-depth Technical Guide to Methabenzthiazuron (CAS No. 18691-97-9)

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Compound of Interest		
Compound Name:	Methabenzthiazuron	
Cat. No.:	B033166	Get Quote

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Introduction

Methabenzthiazuron, with the CAS registry number 18691-97-9, is a selective herbicide belonging to the phenylurea and benzothiazole chemical classes.[1][2] It is primarily used for the control of a wide spectrum of broad-leaved weeds and grasses in various agricultural settings, including cereal crops, legumes, maize, garlic, and onions.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants. This technical guide provides a comprehensive overview of **Methabenzthiazuron**, including its physicochemical properties, mechanism of action, synthesis, analytical methods, metabolic pathways, and toxicological profile, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of **Methabenzthiazuron** is presented in Table 1. This data is crucial for understanding its environmental fate, designing analytical methods, and developing formulations.



Property	Value	Reference(s)
IUPAC Name	1-(1,3-benzothiazol-2-yl)-1,3- dimethylurea	[3]
CAS Number	18691-97-9	[3]
Molecular Formula	C10H11N3OS	
Molecular Weight	221.28 g/mol	
Appearance	White crystalline solid	_
Melting Point	119-121 °C	_
Water Solubility	59 mg/L at 20 °C	_
Vapor Pressure	1.33 mPa at 20 °C	_
Log P (Octanol-Water Partition Coefficient)	2.64	
рКа	Not available	_

Mechanism of Action

Methabenzthiazuron is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). Specifically, it binds to the Q_8 binding site on the D1 protein of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Q_8) to the secondary quinone acceptor (Q_8) effectively halts the linear electron transport, leading to an accumulation of reduced Q_8 and a shutdown of ATP and NADPH production necessary for carbon fixation. This ultimately results in the death of the susceptible plant.





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Figure 1. Inhibition of Photosynthetic Electron Transport by **Methabenzthiazuron**.

Synthesis

The synthesis of **Methabenzthiazuron** generally involves a two-step process. The first step is the formation of the 2-aminobenzothiazole backbone, followed by the addition of the dimethylurea side chain.

A common synthetic route starts with the reaction of 2-aminothiophenol with a suitable reagent to form the benzothiazole ring. This is followed by a reaction with a dimethylcarbamoylating agent to introduce the N,N'-dimethylurea moiety.



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Figure 2. General Synthesis Workflow for **Methabenzthiazuron**.



Experimental Protocol: Synthesis of Methabenzthiazuron

Note: This is a generalized protocol based on common synthetic routes for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Aminobenzothiazole

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.
- Slowly add an equimolar amount of cyanogen bromide dissolved in the same solvent to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 2-aminobenzothiazole by recrystallization or column chromatography.

Step 2: Synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea (**Methabenzthiazuron**)

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2aminobenzothiazole in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine.
- Cool the mixture in an ice bath and slowly add an equimolar amount of dimethylcarbamoyl chloride.



- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude **Methabenzthiazuron** by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Analytical Methodology

The determination of **Methabenzthiazuron** residues in environmental samples like soil is crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for its quantification.

Experimental Protocol: HPLC-DAD Method for Methabenzthiazuron in Soil

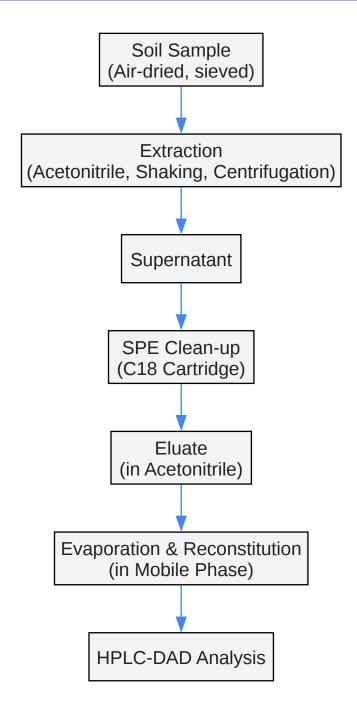
This protocol is adapted from a published method for the analysis of **Methabenzthiazuron** in soil samples.

- 1. Sample Preparation and Extraction:
- Soil Sample: Air-dry the soil sample and sieve to remove large debris.
- Extraction:
 - Weigh 20 g of the prepared soil into a centrifuge tube.
 - Add 40 mL of acetonitrile.
 - Shake vigorously for 1 hour on a mechanical shaker.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.



- Collect the supernatant.
- Repeat the extraction process on the soil pellet with another 40 mL of acetonitrile.
- Combine the supernatants.
- 2. Clean-up (Solid Phase Extraction SPE):
- Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the combined acetonitrile extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar interferences.
- Elute the **Methabenzthiazuron** from the cartridge with 10 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
- 3. HPLC-DAD Analysis:
- Instrument: HPLC system equipped with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection Wavelength: 275 nm.
- Quantification: Prepare a calibration curve using certified reference standards of Methabenzthiazuron.





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Figure 3. Workflow for HPLC-DAD Analysis of Methabenzthiazuron in Soil.

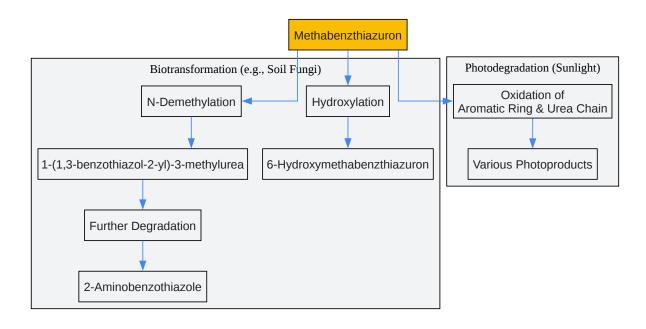
Metabolic and Degradation Pathways

The environmental fate of **Methabenzthiazuron** is influenced by both biotic and abiotic degradation processes. In soil, microbial degradation is a significant pathway, while photodegradation can occur on plant and soil surfaces.



Biotransformation: Soil microorganisms, particularly fungi, are capable of metabolizing **Methabenzthiazuron**. The primary metabolic reactions include N-demethylation and hydroxylation of the benzothiazole ring. A key metabolite formed through N-demethylation is 1-(1,3-benzothiazol-2-yl)-3-methylurea. Further degradation can lead to the formation of 2-aminobenzothiazole. Hydroxylation of the phenyl ring of the benzothiazole moiety can also occur, as demonstrated by the formation of 6-hydroxy**methabenzthiazuron** by the fungus Aspergillus niger.

Photodegradation: **Methabenzthiazuron** can undergo photodegradation upon exposure to sunlight. The process can be influenced by the presence of photosensitizers in the environment. Photolytic reactions can involve oxidation of both the aromatic ring and the urea side chain.



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Figure 4. Simplified Degradation Pathways of Methabenzthiazuron.



Toxicological Profile

The toxicity of **Methabenzthiazuron** has been evaluated in various organisms. A summary of acute toxicity data is provided in Table 2. It is important to consult comprehensive safety data sheets and regulatory assessments for a complete understanding of the potential hazards.

Test Organism	Route of Administration	LD50/LC50	Reference(s)
Rat (male)	Oral	> 2500 mg/kg	_
Rat (female)	Oral	> 2500 mg/kg	_
Mouse	Oral	> 1000 mg/kg	
Bobwhite quail	Oral	100-200 mg/kg	_
Rainbow trout (96h)	22.5 mg/L		_
Daphnia magna (48h)	30.5 mg/L	_	

Methabenzthiazuron is classified as very toxic to aquatic life with long-lasting effects.

Conclusion

This technical guide has provided a detailed overview of **Methabenzthiazuron**, covering its fundamental chemical and biological properties. The information on its physicochemical characteristics, mechanism of action as a photosystem II inhibitor, general synthetic approaches, analytical detection methods, degradation pathways, and toxicological data serves as a valuable resource for professionals in research, development, and regulatory affairs. Further investigation into detailed metabolic pathways and the development of more sustainable and targeted herbicidal solutions will continue to be important areas of research.

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